molecular formula C9H10N4O4 B1218762 1-Theobromineacetic acid CAS No. 5614-56-2

1-Theobromineacetic acid

Cat. No.: B1218762
CAS No.: 5614-56-2
M. Wt: 238.20 g/mol
InChI Key: YCTSCXLOPJCPDH-UHFFFAOYSA-N
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Description

1-Theobromineacetic acid is a chemical compound with the molecular formula C₉H₁₀N₄O₄ and a molecular weight of 238.20 g/mol . It is a derivative of theobromine, a well-known xanthine alkaloid found in cocoa beans. The compound is characterized by its unique structure, which includes a theobromine moiety linked to an acetic acid group.

Biochemical Analysis

Biochemical Properties

1-Theobromineacetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as phosphodiesterases, which are responsible for breaking down cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting these enzymes, this compound can increase the levels of cyclic nucleotides, leading to enhanced cellular signaling. Additionally, it interacts with adenosine receptors, blocking their activity and thereby influencing neurotransmission and cardiovascular functions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting phosphodiesterases, this compound can enhance cyclic adenosine monophosphate-mediated signaling pathways, leading to increased lipolysis in adipocytes and improved glucose uptake in muscle cells. Furthermore, its interaction with adenosine receptors can affect neurotransmitter release, impacting neuronal activity and potentially offering neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting phosphodiesterases, it prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound acts as an antagonist to adenosine receptors, blocking the binding of adenosine and preventing its inhibitory effects on neurotransmission. This dual mechanism of enzyme inhibition and receptor antagonism underlies the compound’s diverse physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to extreme conditions can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained exposure leading to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cognitive function and improve cardiovascular health. At higher doses, it can lead to adverse effects such as gastrointestinal disturbances, increased heart rate, and potential toxicity. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of methylxanthines. It is metabolized primarily in the liver by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also dependent on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm, where it interacts with enzymes and receptors, or to the nucleus, where it can influence gene expression. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

1-Theobromineacetic acid can be synthesized through various methods. One common approach involves the mechanochemical synthesis of a theobromine:oxalic acid cocrystal . This method involves the use of mechanochemical reactions, which are typically fast, nearly quantitative, and proceed without the formation of by-products. Another method involves the use of methyl urea and cyanoacetic acid as starting materials, followed by a series of reactions including condensation, nitrosation, reduction, acylation, ring closure, and methylation .

Chemical Reactions Analysis

1-Theobromineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

1-Theobromineacetic acid has several scientific research applications:

Comparison with Similar Compounds

1-Theobromineacetic acid is structurally similar to other xanthine derivatives such as theophylline and caffeine . it is unique in its specific structure, which includes an acetic acid group linked to the theobromine moiety. This structural difference imparts distinct physicochemical properties and potential applications. Similar compounds include:

Properties

IUPAC Name

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTSCXLOPJCPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204672
Record name 1-Theobromineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-56-2
Record name 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5614-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Theobromineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Theobromineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-THEOBROMINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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